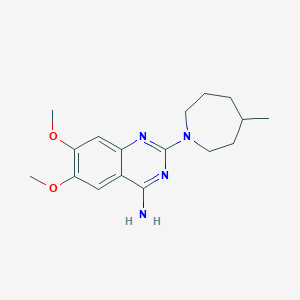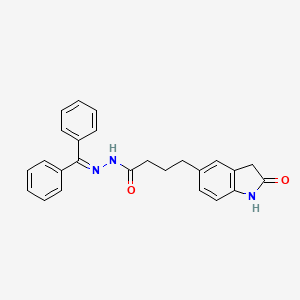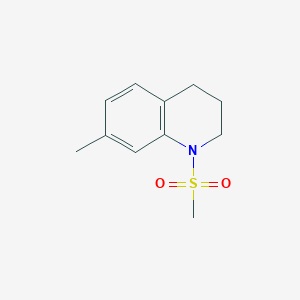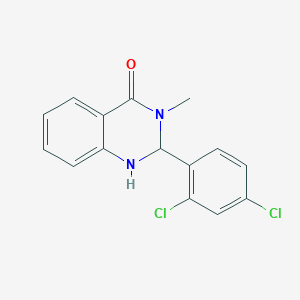
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine, also known as DMQAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMQAA has been found to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
作用机制
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has also been found to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its high affinity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying this receptor and its downstream signaling pathways. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine. One area of interest is the development of new drugs based on 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine's anti-inflammatory and anti-tumor properties. Additionally, further studies on the neuroprotective effects of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine could lead to its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine and its potential applications in various physiological processes.
合成方法
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-chloro-6,7-dimethoxyquinazoline with 4-methylazepan-1-amine. The resulting product is then purified through various techniques to obtain pure 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine.
科学研究应用
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for studying neurological processes. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
6,7-dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-5-4-7-21(8-6-11)17-19-13-10-15(23-3)14(22-2)9-12(13)16(18)20-17/h9-11H,4-8H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALJCDWJTZIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)

![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)